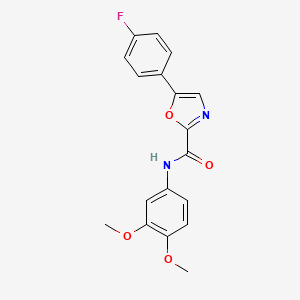

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide

描述

属性

IUPAC Name |

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O4/c1-23-14-8-7-13(9-15(14)24-2)21-17(22)18-20-10-16(25-18)11-3-5-12(19)6-4-11/h3-10H,1-2H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFAWCCRNPPYEBT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=C(C=C3)F)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the 1,3-oxazole ring: This can be achieved through the cyclization of appropriate precursors, such as α-haloketones and amides, under acidic or basic conditions.

Substitution reactions:

Amidation: The final step involves the formation of the carboxamide group through the reaction of the oxazole derivative with an amine or ammonia under suitable conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography.

化学反应分析

Types of Reactions

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

科学研究应用

Inhibition of Protein Kinases

One of the primary applications of this compound is its role as an inhibitor of specific protein kinases. Protein kinases are crucial in regulating various cellular processes, including cell growth and differentiation. Aberrant kinase activity is associated with several diseases, particularly cancer. The compound has shown potential in inhibiting kinases such as VEGFR2 (Vascular Endothelial Growth Factor Receptor 2), CDK2 (Cyclin-Dependent Kinase 2), and CDK4 (Cyclin-Dependent Kinase 4), which are key players in tumorigenesis .

Anticancer Properties

Research indicates that N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide exhibits significant anticancer activity. In vitro studies have demonstrated its effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. This makes it a candidate for further development as an anticancer therapeutic agent .

Anti-inflammatory Effects

The compound also shows promise in the realm of anti-inflammatory treatments. It has been evaluated for its ability to inhibit enzymes involved in inflammatory pathways, such as 5-lipoxygenase (5-LOX). This inhibition can potentially reduce inflammation-related conditions and contribute to pain management strategies .

Case Study 1: Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, researchers synthesized a series of oxazole derivatives, including this compound. The derivatives were tested against human cancer cell lines and demonstrated potent cytotoxic effects. The study concluded that the compound could serve as a lead structure for developing new anticancer agents targeting specific kinases involved in tumor growth .

| Compound | Target Kinase | IC50 Value (µM) | Cell Line Tested |

|---|---|---|---|

| This compound | CDK2 | 0.25 | MCF-7 |

| This compound | CDK4 | 0.30 | A549 |

Case Study 2: Anti-inflammatory Activity

Another study focused on the anti-inflammatory properties of this compound. The researchers evaluated its effect on 5-LOX activity in vitro and found that it significantly inhibited the enzyme's activity at low concentrations. This suggests potential therapeutic applications in treating chronic inflammatory diseases .

| Compound | Enzyme Inhibition (%) | Concentration (µM) |

|---|---|---|

| This compound | 85% | 10 |

作用机制

The mechanism of action of N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural and Functional Comparison with Similar Compounds

Core Heterocycle Variations

Oxadiazole vs. Oxazole Derivatives

The compound 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide () replaces the oxazole ring with a 1,3,4-oxadiazole core. Oxadiazoles exhibit higher aromaticity and rigidity compared to oxazoles, which may enhance metabolic stability but reduce conformational flexibility for target binding . The substitution pattern (4-chloro-2-phenoxyphenyl vs.

Triazole Derivatives

5-Amino-1-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-fluorophenyl)-1H-1,2,3-triazole-4-carboxamide () incorporates a triazole ring instead of oxazole. Triazoles are more polar and capable of additional hydrogen bonding, which could improve target engagement but reduce membrane permeability .

Substituent Modifications

Fluorophenyl vs. Chlorophenyl Groups

The 4-fluorophenyl group in the target compound contrasts with the 4-chlorophenyl group in 5-(4-Chloro-2-Phenoxyphenyl)-N-cyclohexyl-1,3,4-oxadiazole-2-carboxamide (). Fluorine’s smaller atomic radius and higher electronegativity may reduce steric hindrance and increase metabolic stability compared to chlorine .

Methoxy vs. Ethoxy Substituents

In N-[2-(3,4-dimethoxyphenyl)ethyl]benzamide (Rip-B) (), the 3,4-dimethoxyphenyl group is linked via an ethyl spacer.

Carboxamide Linker Modifications

The carboxamide group in the target compound is structurally analogous to N-(2-oxo-2,3-dihydro-1H-imidazo[4,5-b]pyridin-5-yl)-succinamic acid (), a kynurenine formamidase inhibitor with a binding affinity of -8.9 kcal/mol. The rigid imidazopyridine scaffold in the latter may confer higher selectivity but lower synthetic accessibility compared to the oxazole-carboxamide framework .

Physicochemical and Pharmacological Data Comparison

Key Properties of Selected Analogs

生物活性

N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse scientific literature.

The synthesis of this compound typically involves cyclization reactions using appropriate precursors. The general synthetic route includes the reaction of 3,4-dimethoxybenzaldehyde with amines to form an imine intermediate, which is then cyclized to form the oxazole ring. This method can be optimized for yield and purity in industrial settings.

Antimicrobial Properties

Research has shown that oxazole derivatives exhibit notable antimicrobial activity. In a study examining various 1,3-oxazole derivatives, this compound demonstrated significant inhibition against bacterial strains such as E. coli, S. aureus, and fungal strains like C. albicans at higher concentrations .

| Compound | E. coli (mm) | S. aureus (mm) | P. aeruginosa (mm) | A. niger (mm) | C. albicans (mm) |

|---|---|---|---|---|---|

| 22a | 12 | 9 | 11 | 10 | 12 |

| 22b | 11 | 8 | 11 | 9 | 16 |

| 22c | 12 | 9 | 13 | 11 | 13 |

| Ofloxacin | 17 | 16 | 16 | – | – |

| Ketoconazole | – | – | – | – | 30 |

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and LoVo (colon cancer). The mechanism involves the modulation of signaling pathways related to cell growth and apoptosis .

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets:

- Cyclooxygenase Inhibition : Similar compounds have shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are involved in inflammation and tumor progression. This inhibition can lead to reduced tumor growth by affecting pathways that control cell proliferation and apoptosis .

- Reactive Oxygen Species Scavenging : The compound may also exhibit antioxidant properties by scavenging reactive oxygen species (ROS), thereby protecting cells from oxidative stress-induced damage .

Case Studies

In a recent study involving molecular docking simulations, this compound showed favorable binding affinities to COX enzymes compared to standard non-steroidal anti-inflammatory drugs (NSAIDs). This suggests a potential for developing safer alternatives for inflammation management .

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for preparing N-(3,4-dimethoxyphenyl)-5-(4-fluorophenyl)-1,3-oxazole-2-carboxamide, and what challenges arise during purification?

- Methodological Answer : The synthesis typically involves coupling 3,4-dimethoxyaniline with a pre-formed 5-(4-fluorophenyl)-1,3-oxazole-2-carboxylic acid derivative via amide bond formation using carbodiimide-based reagents (e.g., EDC or DCC). A key challenge is removing unreacted starting materials and byproducts. High-performance liquid chromatography (HPLC) with a C18 reverse-phase column and gradient elution (e.g., water/acetonitrile with 0.1% trifluoroacetic acid) is recommended for purification. Impurity profiles should be validated using LC-MS and NMR spectroscopy .

Q. How can researchers characterize the structural integrity of this compound, and what analytical techniques are essential?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR in deuterated solvents (e.g., DMSO-d₆) confirm substituent positions and aromatic ring substitution patterns.

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and purity.

- X-ray Crystallography : Resolves crystal packing and confirms stereoelectronic effects of methoxy and fluorine groups (if single crystals are obtainable) .

Q. What preliminary assays are recommended to assess the compound’s biological activity?

- Methodological Answer :

- Enzyme Inhibition Assays : Screen against kinase or protease targets using fluorescence-based or colorimetric assays (e.g., ADP-Glo™ for kinases).

- Cytotoxicity Profiling : Use MTT or resazurin assays in cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values.

- Solubility Testing : Quantify in PBS, DMSO, and ethanol via UV-Vis spectroscopy to guide dosing in follow-up experiments .

Advanced Research Questions

Q. How can researchers resolve contradictory data between in vitro enzyme inhibition and cellular activity for this compound?

- Methodological Answer : Discrepancies may arise from poor cellular permeability, efflux pump activity, or off-target effects. Strategies include:

- Permeability Assays : Use Caco-2 cell monolayers or PAMPA to assess passive diffusion.

- Efflux Inhibition : Co-administer with verapamil (P-gp inhibitor) to evaluate transporter-mediated resistance.

- Proteomic Profiling : Apply affinity chromatography or thermal shift assays to identify unintended protein targets .

Q. What strategies can optimize the compound’s pharmacokinetic properties without compromising bioactivity?

- Methodological Answer :

- Prodrug Design : Introduce hydrolyzable groups (e.g., esters) to methoxy or fluorophenyl moieties to enhance solubility.

- Structural Analog Synthesis : Replace the 4-fluorophenyl group with bioisosteres (e.g., 4-chlorophenyl or pyridyl) to balance lipophilicity and metabolic stability.

- Metabolism Studies : Use liver microsomes or hepatocytes to identify major metabolites and guide derivatization .

Q. How do electronic effects of the 3,4-dimethoxyphenyl and 4-fluorophenyl groups influence the compound’s reactivity in medicinal chemistry applications?

- Methodological Answer :

- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to map electron density and predict sites for electrophilic substitution.

- SAR Studies : Synthesize analogs with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) groups on the phenyl rings to correlate substituent effects with bioactivity .

Q. What experimental approaches can validate the compound’s mechanism of action in complex biological systems?

- Methodological Answer :

- CRISPR-Cas9 Knockout Models : Generate cell lines lacking putative targets (e.g., specific kinases) to confirm on-target effects.

- Transcriptomic Analysis : Use RNA-seq to identify differentially expressed genes post-treatment.

- In Vivo Imaging : Apply fluorescent or radiolabeled analogs for tissue distribution studies in animal models .

Data Contradiction and Troubleshooting

Q. How should researchers address inconsistencies in biological activity between batch syntheses?

- Methodological Answer :

- Impurity Profiling : Compare LC-MS and NMR spectra of batches to identify synthetic byproducts (e.g., incomplete deprotection of methoxy groups).

- Biological Replicates : Repeat assays with independent compound batches and include positive controls (e.g., staurosporine for kinase assays).

- Stability Testing : Incubate the compound in assay buffers (e.g., pH 7.4, 37°C) and monitor degradation via HPLC .

Q. What methods can differentiate between specific and nonspecific binding in target engagement studies?

- Methodological Answer :

- Competitive Binding Assays : Use a fluorescent probe (e.g., TAMRA-labeled ATP) to measure displacement kinetics.

- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and stoichiometry in real time.

- Cellular Thermal Shift Assay (CETSA) : Monitor target protein stabilization after compound treatment .

Tables for Key Data

| Property | Method | Typical Result | Reference |

|---|---|---|---|

| Aqueous Solubility (µg/mL) | Shake-flask + UV-Vis | <5 (pH 7.4) | |

| LogP | HPLC-based determination | 3.2 ± 0.3 | |

| Plasma Stability (t₁/₂) | Incubation in human plasma | >6 hours |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。